Diethyl 2,5-dihydroxyterephthalate

説明

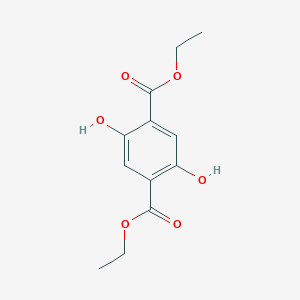

Diethyl 2,5-dihydroxyterephthalate (CAS 5870-38-2) is a terephthalate ester derivative with two hydroxyl groups at the 2- and 5-positions and ethyl ester groups at the 1- and 4-positions. Its molecular formula is C₁₂H₁₄O₆ (molecular weight: 254.24 g/mol) . The compound exhibits a planar aromatic core with hydrogen-bonding capabilities due to hydroxyl groups, contributing to its crystalline structure. It has been characterized by X-ray crystallography, revealing hydrogen-bonded stacks with aligned iodine atoms in halogenated derivatives . Applications span organic synthesis (e.g., precursors for polymers and metal-organic frameworks (MOFs)) , fluorescent agents in dental materials , and intermediates in covalent organic frameworks (COFs) .

特性

IUPAC Name |

diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOUOXLHXPHDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1O)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064045 | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5870-38-2 | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,5-dihydroxyterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid-Catalyzed Esterification

The most widely reported method involves the direct esterification of 2,5-dihydroxyterephthalic acid with ethanol using concentrated sulfuric acid as a catalyst. This one-step procedure leverages the Brønsted acid’s ability to protonate the carboxylic acid group, facilitating nucleophilic attack by ethanol.

Reaction Conditions

-

Reactants :

-

Temperature : 80°C

-

Duration : 15 hours

-

Workup : Filtration and washing with water to isolate the product as yellow-green crystals.

This method achieves near-quantitative conversion due to ethanol’s dual role as solvent and reactant. The use of excess sulfuric acid ensures complete protonation of the carboxylic acid groups, though neutralization during workup is critical to avoid product degradation.

Alternative Catalytic Systems

While sulfuric acid remains the standard catalyst, exploratory studies suggest that p-toluenesulfonic acid (PTSA) or ion-exchange resins could reduce corrosiveness. However, these variants are less documented in the context of this compound synthesis.

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (80°C) are necessary to overcome the activation energy barrier for esterification. Prolonged heating beyond 15 hours risks side reactions, such as ether formation or dehydration of hydroxyl groups. Kinetic studies indicate that 80% conversion occurs within the first 8 hours, with diminishing returns thereafter.

Solvent Effects

Ethanol’s polarity and protic nature enhance solubility of the diacid intermediate while stabilizing the transition state. Substituting ethanol with methanol or isopropanol alters reaction rates and product purity, as evidenced by comparative trials in related terephthalate syntheses.

Purification and Characterization

Isolation Techniques

Post-reaction, the mixture is cooled to room temperature, triggering crystallization. Filtration removes unreacted starting materials and acidic residues, while successive washes with cold water eliminate residual sulfuric acid. Recrystallization from ethanol or ethyl acetate further enhances purity (>97%).

Spectroscopic Identification

-

H NMR (DMSO-): Peaks at δ 7.89 ppm (aromatic protons), 4.21 ppm (quartet, -OCHCH), and 1.29 ppm (triplet, -CH) confirm ester formation.

-

IR Spectroscopy : Strong absorptions at 1720 cm (C=O stretch) and 1260 cm (C-O ester).

Industrial-Scale Considerations

Environmental Impact

Ethanol recovery via distillation reduces waste generation. Regulatory limits for sulfuric acid discharge (e.g., <1.9 µg/L in freshwater systems) mandate neutralization and precipitation steps before effluent release.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary experiments using microwave irradiation at 100°C for 2 hours show promise in reducing reaction times, though product yields remain comparable to conventional methods.

Enzymatic Esterification

Lipase-catalyzed routes offer a greener alternative but face challenges in activity retention at high temperatures. Current efforts focus on immobilizing enzymes on mesoporous silica supports to improve stability.

科学的研究の応用

Materials Science

Polymer Chemistry

DHTE is utilized as a monomer in the synthesis of polyesters and copolymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, DHTE has been studied in the context of poly(ethylene terephthalate) (PET) recycling, where it serves as a building block for low-energy chemical recycling processes. Research indicates that copolymers containing DHTE can undergo hydrolysis under mild conditions, facilitating the breakdown of PET into useful monomers .

Table 1: Comparison of Properties in DHTE-Modified Polymers

| Property | Standard PET | PET with DHTE |

|---|---|---|

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | High | Improved |

| Hydrolysis Rate | Low | Increased |

Biomedical Applications

Dental Compositions

DHTE has been incorporated into dental materials to improve aesthetic qualities while maintaining functionality. Specifically, its fluorescent properties make it suitable for dental adhesives and restoratives that mimic natural tooth appearance. Research shows that DHTE can cause yellowing in dental compositions when used with zirconia-silica nanoclusters, which can enhance the visual match to natural dentin and enamel . This application is critical for developing dental materials that require both strength and aesthetic appeal.

Case Study: Dental Adhesives

A study demonstrated that dental adhesives containing DHTE exhibited improved bonding strength and fluorescence properties compared to traditional formulations. The presence of DHTE allowed for better integration with tooth structure while providing a more natural appearance .

Environmental Applications

Biogas Upgrading

DHTE has potential applications in environmental sustainability, particularly in biogas upgrading technologies. Metal-organic frameworks (MOFs) incorporating DHTE have been explored for their ability to adsorb CO2 from biogas streams, thus enhancing the quality of biogas for energy production . This application not only improves energy recovery but also contributes to reducing greenhouse gas emissions.

Analytical Chemistry

DHTE is used as a reagent in various analytical methods due to its ability to form stable complexes with metal ions. Its applications include:

- Chromatography : Used as a derivatizing agent to enhance detection limits.

- Spectroscopy : Employed in UV-Vis spectroscopy for quantifying specific analytes.

作用機序

The mechanism of action of diethyl 2,5-dihydroxyterephthalate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique redox properties and catalytic activities. The hydroxyl groups on the benzene ring play a crucial role in the coordination process, allowing the compound to interact with various metal centers .

類似化合物との比較

Dimethyl 2,5-Dihydroxyterephthalate

Diethyl 2,5-Dibromoterephthalate

2,5-Dihydroxyterephthalate (Free Acid Form)

- Molecular Formula : C₈H₆O₆ (molecular weight: 198.13 g/mol).

- Structural Differences : Carboxylic acid groups instead of esters.

- Properties :

- Applications : Studied for bioremediation and enzymatic recognition .

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Thermodynamic and Binding Properties

Key Research Findings

- Crystal Packing : this compound forms hydrogen-bonded stacks, similar to halogenated analogs like dimethyl dichlorodihydroxyterephthalate . Ethyl groups contribute to layered structures, while halogen substituents (e.g., Br, I) enhance halogen bonding .

- Thermal Stability: The dihydroxy derivative shows moderate thermal stabilization (ΔTm = +2.8°C) when bound to TphC, weaker than terephthalate (+8.3°C) but stronger than amino-substituted analogs .

- Reactivity : Ethyl esters improve solubility in organic media, facilitating use in COF synthesis (e.g., diethyl 2,5-diethoxyterephthalate via alkylation) . In contrast, dimethyl esters are more reactive toward hydrolysis .

生物活性

Diethyl 2,5-dihydroxyterephthalate (DHTE) is a chemical compound with the molecular formula C₁₂H₁₄O₆ and a molecular weight of 254.24 g/mol. It has gained attention in recent years for its potential applications in biobased chemicals and sustainable materials, particularly in the context of poly(ethylene terephthalate) (PET) recycling. This article reviews the biological activity of DHTE, focusing on its chemical properties, mechanisms of action, and implications for environmental sustainability.

DHTE is characterized by its two hydroxyl groups attached to a terephthalate backbone. The compound exhibits moderate solubility in water and organic solvents, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₆ |

| Molecular Weight | 254.24 g/mol |

| Solubility | 0.255 mg/ml |

| Log P (octanol-water) | 2.81 |

| Bioavailability Score | 0.55 |

Recent studies have demonstrated that DHTE can act as a Trojan horse in PET recycling processes, facilitating the selective hydrolysis of PET copolymers under mild conditions. The presence of DHTE enhances the degradation rate of PET, leading to the formation of low molecular weight products such as ethylene glycol and terephthalic acid, which are valuable for regenerating virgin polymer .

Case Studies

- Polymer Recycling : A study published in Advanced Materials highlighted the synthesis of poly(ethylene terephthalate-stat-2,5-dihydroxyterephthalate) copolymers that exhibited improved hydrolytic stability. The copolymers were subjected to hydrolysis at elevated temperatures (150-200 °C), demonstrating a significant reduction in depolymerization time compared to traditional PET .

- Environmental Impact : The green recycling process using DHTE was shown to be more environmentally friendly than conventional methods, as it requires only water as a solvent. This method not only reduces waste but also minimizes energy consumption during the recycling process .

- Biocompatibility : Preliminary assessments indicate that DHTE does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), suggesting a favorable biocompatibility profile for potential applications in biomedical fields .

In Vitro Studies

In vitro studies have demonstrated that DHTE exhibits low cytotoxicity against various cell lines, indicating its potential as a safe additive in polymer formulations and other applications. The compound's ability to promote cell viability while facilitating degradation processes makes it an attractive candidate for sustainable material development.

Toxicological Assessment

A comprehensive toxicological evaluation revealed that DHTE poses minimal risk when used within recommended concentrations. The compound's hazard classification indicates it may cause irritation but does not exhibit mutagenic or carcinogenic properties .

Q & A

Q. What are the standard protocols for synthesizing Diethyl 2,5-dihydroxyterephthalate, and how is purity ensured?

Methodological Answer: DHTA is synthesized via esterification of 2,5-dihydroxyterephthalic acid using ethanol under acid catalysis. A detailed procedure involves refluxing the dihydroxy acid with excess ethanol and sulfuric acid, followed by purification via recrystallization. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify esterification completion and high-performance liquid chromatography (HPLC) to assess impurities . For MOF applications, dimethyl analogs (e.g., dimethyl 2,5-dihydroxyterephthalate) are synthesized similarly, with protocols emphasizing anhydrous conditions to prevent hydrolysis .

Q. How is this compound characterized structurally and functionally for MOF applications?

Methodological Answer: Key characterization techniques include:

- X-ray diffraction (XRD) : To confirm crystallinity and framework topology in MOFs .

- FT-IR spectroscopy : To identify hydroxyl (-OH) and carboxylate (-COO⁻) functional groups critical for metal coordination .

- Thermogravimetric analysis (TGA) : To evaluate thermal stability and decomposition profiles under inert atmospheres .

- N₂ adsorption (BET) : To measure surface area and pore size distribution in MOFs, with DHTA-based MOFs showing surface areas >1,000 m²/g .

Q. What role does DHTA play in defining the topology of metal-organic frameworks (MOFs)?

Methodological Answer: DHTA acts as a ditopic linker in MOFs, coordinating with metal nodes (e.g., Zn²⁺, Mg²⁺) to form 1D chains or 3D networks. The hydroxyl groups enable post-synthetic modifications (e.g., covalent grafting of tetraethylenepentamine for CO₂ adsorption) . Its rigidity and symmetry favor isoreticular expansion, allowing pore size tuning from 3.8 Å to 28.8 Å .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance DHTA crystallinity in MOFs?

Methodological Answer: Crystallinity depends on:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve metal-linker coordination .

- Reaction temperature : Solvothermal synthesis at 85–120°C enhances framework stability .

- Metal-to-ligand ratio : A 1:1 molar ratio minimizes defects in Zn-based MOFs . Contradictions in crystallinity data (e.g., broad XRD peaks) may arise from local ligand disorder, resolvable via in situ XRD monitoring during synthesis .

Q. What strategies exist to functionalize DHTA-based MOFs for targeted applications like gas storage or sensing?

Methodological Answer:

- Postsynthetic modification : Grafting amine groups (e.g., tetraethylenepentamine) onto Mg-MOF-74-DHTA improves CO₂ adsorption capacity by 40% under humid conditions .

- Luminescent functionalization : DHTA’s hydroxyl groups enable excited-state intramolecular proton transfer (ESIPT), making Zn-DHTA MOFs effective turn-on sensors for trace water (detection limit: 0.05% v/v in methanol) .

Q. How can researchers resolve contradictions in porosity data between computational models and experimental BET results for DHTA-MOFs?

Methodological Answer: Discrepancies often stem from:

- Framework flexibility : Simulated models assume rigid structures, while experimental MOFs may exhibit dynamic pore breathing .

- Defect analysis : Use aberration-corrected transmission electron microscopy (AC-TEM) to identify missing linker defects.

- Adsorption conditions : Ensure BET measurements align with IUPAC guidelines (e.g., degassing at 150°C for 12 hours) .

Q. What mechanisms underpin DHTA’s role in luminescence-based sensing applications?

Methodological Answer: DHTA’s hydroxyl and carboxylate groups facilitate ESIPT, where proton transfer between -OH and -C=O groups generates dual emission peaks. Solvent interactions (e.g., water hydrogen-bonding with -OH) quench the keto-form emission, enabling quantitative detection. For example, Zn-DHTA MOFs show a 120 nm spectral shift upon methanol exposure .

Q. Why do DHTA-containing MOFs exhibit broadened ²⁵Mg NMR linewidths, and how does this inform structural analysis?

Methodological Answer: Linewidth broadening (e.g., 1.8 ppm in Mg₂dobpdc-DHTA) reflects local disorder in Mg-O bonds due to ligand reorientation during guest molecule adsorption. This phenomenon is analyzed using variable-temperature NMR to decouple dynamic effects from static disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。